molecular formula C22H23ClN2O4S2 B2761448 Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 932520-35-9

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2761448
CAS No.: 932520-35-9
M. Wt: 479.01
InChI Key: GAZOGLKPGFBPKW-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H23ClN2O4S2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Reactions

Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate and its derivatives play a role in chemical synthesis. For example, they are used in the decyclization of certain carboxylates to yield piperazine derivatives, as demonstrated by Vasileva et al. (2018) in their study on the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of related compounds. Abbavaram and Reddyvari (2013) reported on the synthesis of bifunctional sulfonamide-amide derivatives, demonstrating significant in vitro antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013). Similarly, Krishnamurthy et al. (2011) synthesized a series of piperidine derivatives with noted antimicrobial activity (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).

Anticancer Potential

The potential anticancer properties of related compounds have also been a subject of research. For example, the study by Rehman et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids highlighted their promise as anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Analytical Applications

Compounds similar to this compound have been used in analytical chemistry. For instance, Hsin-Lung Wu et al. (1997) synthesized a sulfonate reagent for analytical derivatization in liquid chromatography, demonstrating its utility in sensitive detection and easy removal after derivatization (Hsin-Lung Wu, Yun-Yaw Shyu, Kou, Su‐Hwei Chen, Shou‐Mei Wu, & Shihn‐Sheng Wu, 1997).

Drug Development and Metabolism Studies

In the field of drug development, these compounds are often studied for their metabolic pathways and potential therapeutic applications. An example is the study by Mette G. Hvenegaard et al. (2012) on the oxidative metabolism of a novel antidepressant, highlighting the role of various cytochrome P450 enzymes (Mette G. Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Properties

IUPAC Name

ethyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c1-3-29-22(26)20-21(17-6-4-5-7-19(17)30-20)31(27,28)25-12-10-24(11-13-25)18-14-16(23)9-8-15(18)2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZOGLKPGFBPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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